N-(2,6-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09027155 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Metal Ions
N-(2,6-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives have been highlighted for their potential as fluorescent chemosensors, particularly for the selective detection of Cu(II) ions over other metal ions in aqueous solutions. This property is attributed to their ability to exhibit significant fluorescence enhancements upon binding with Cu(II), showcasing their utility in the development of efficient and selective fluorescent probes for metal ion detection in environmental and biological samples (Bekhradnia, Domehri, & Khosravi, 2016).
Catalytic and Synthetic Applications
The synthesis and application of this compound and its derivatives have been explored in various catalytic and synthetic processes. For instance, these compounds have been used in the microwave-assisted one-pot synthesis of 7-dimethylamino-4-aryl-2-methylamino-3-nitro-4H-chromenes, demonstrating their potential as intermediates in the development of compounds with anticancer properties. This method features advantages such as catalyst-free conditions, absence of solvent, no need for column chromatographic purification, short reaction times, and good yields, indicating the versatility and efficiency of these compounds in organic synthesis (Nagaraju, Padmaja, & Reddy, 2019).
Imaging Cancer Tyrosine Kinase
Compounds related to this compound have been explored for their potential in imaging cancer tyrosine kinase through the preparation of novel positron emission tomography (PET) tracers. These studies involve the synthesis of complex molecules that can selectively bind to tyrosine kinase enzymes, which are often overexpressed in various types of cancer, thereby providing valuable tools for cancer diagnosis and treatment monitoring (Wang, Miller, Sledge, & Zheng, 2005).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-4-3-5-11(2)16(10)19-17(21)14-9-12-8-13(20(23)24)6-7-15(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXRRBJYZAOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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